molecular formula C10H17N B138678 Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI) CAS No. 150963-99-8

Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI)

Cat. No.: B138678
CAS No.: 150963-99-8
M. Wt: 151.25 g/mol
InChI Key: DMELIBGVYFEADI-UHFFFAOYSA-N
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Description

Bicyclo[221]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI) is an organic compound with the molecular formula C10H17N It is a bicyclic amine, characterized by a norbornane skeleton with a methylene group and two methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI) typically involves the Diels-Alder reaction, followed by amination. The Diels-Alder reaction between a diene and a dienophile forms the norbornane skeleton. Subsequent functionalization introduces the methylene and amine groups. Specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and resins.

Mechanism of Action

The mechanism by which Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI) exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3,3-dimethylbutan-2-one: Another amine with a similar structure but different functional groups.

    Camphene: A bicyclic compound with a similar norbornane skeleton but lacking the amine group.

Uniqueness

Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI) is unique due to its combination of a norbornane skeleton with a methylene and amine group. This unique structure imparts specific chemical properties and reactivity, distinguishing it from other similar compounds.

Properties

CAS No.

150963-99-8

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptan-1-amine

InChI

InChI=1S/C10H17N/c1-7-8-4-5-10(11,6-8)9(7,2)3/h8H,1,4-6,11H2,2-3H3

InChI Key

DMELIBGVYFEADI-UHFFFAOYSA-N

SMILES

CC1(C(=C)C2CCC1(C2)N)C

Canonical SMILES

CC1(C(=C)C2CCC1(C2)N)C

Synonyms

Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene- (9CI)

Origin of Product

United States

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